molecular formula C9H8BrN3O2 B2719954 methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate CAS No. 1804270-65-2

methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B2719954
CAS No.: 1804270-65-2
M. Wt: 270.086
InChI Key: BDBIUEOVEIAALL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a bromine atom at the 4th position, an amino group at the 2nd position, and a carboxylate ester group at the 6th position on the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate typically involves the bromination of a precursor benzodiazole compound followed by esterification. One common method involves the reaction of 2-amino-1H-1,3-benzodiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. This is followed by the esterification of the carboxylic acid group at the 6th position using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to a primary amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

  • Substituted benzodiazoles
  • Nitro derivatives
  • Primary amines
  • Carboxylic acids

Scientific Research Applications

Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • Methyl 2-amino-1H-1,3-benzodiazole-6-carboxylate
  • Methyl 2-amino-4-chloro-1H-1,3-benzodiazole-6-carboxylate
  • Methyl 2-amino-4-fluoro-1H-1,3-benzodiazole-6-carboxylate

Comparison: Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug discovery and material science.

Properties

IUPAC Name

methyl 2-amino-7-bromo-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBIUEOVEIAALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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